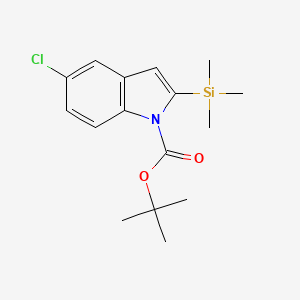

1-Boc-5-chloro-2-trimethylsilanyl-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 5-chloro-2-trimethylsilylindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClNO2Si/c1-16(2,3)20-15(19)18-13-8-7-12(17)9-11(13)10-14(18)21(4,5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWDQXSZSDABDAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Cl)C=C1[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448583 | |

| Record name | 1-boc-5-chloro-2-trimethylsilanyl-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475102-16-0 | |

| Record name | 1-boc-5-chloro-2-trimethylsilanyl-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Boc-5-chloro-2-trimethylsilanyl-indole synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-Boc-5-chloro-2-trimethylsilanyl-indole

Abstract

This guide provides a comprehensive, technically-grounded methodology for the synthesis of this compound, a key heterocyclic building block in contemporary drug discovery and development. The narrative is structured to deliver not just a protocol, but a strategic understanding of the synthesis, emphasizing the causal relationships behind experimental choices. We will dissect a robust two-step pathway commencing from commercially available 5-chloroindole. The core of this strategy hinges on the strategic application of a tert-butoxycarbonyl (Boc) group, which serves not only as a protecting element for the indole nitrogen but also as a powerful directing group for the subsequent regioselective introduction of a trimethylsilyl (TMS) moiety at the C-2 position via Directed ortho-Metalation (DoM). This guide is intended for researchers, medicinal chemists, and process scientists seeking a reliable and scalable route to this versatile synthetic intermediate.

Introduction: Strategic Importance and Synthetic Rationale

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] The ability to precisely functionalize the indole ring at specific positions is paramount for tuning the pharmacological properties of drug candidates, such as lipophilicity, metabolic stability, and target binding affinity.[1] The target molecule, this compound, is a highly valuable intermediate due to the orthogonal reactivity of its functional handles:

-

5-Chloro Substituent: Influences electronic properties and provides a potential site for further modification.[1]

-

1-Boc Group: A robust protecting group for the indole nitrogen that prevents unwanted N-alkylation and directs C-2 lithiation. It is readily cleaved under mild acidic conditions.[2][3]

-

2-Trimethylsilyl (TMS) Group: A versatile functional group that can act as a bulky protecting group for the C-2 position or, more importantly, as a synthetic handle for subsequent transformations such as ipso-substitution or cross-coupling reactions, allowing for the introduction of a wide array of substituents at this position.[4][5]

Our synthetic approach is designed for efficiency and high regioselectivity, proceeding in two distinct, high-yielding steps from 5-chloroindole.

Overall Synthetic Pathway

The synthesis is logically divided into two primary transformations: N-protection followed by C-2 silylation. This sequence ensures the indole nitrogen is deactivated towards the strong organolithium base used in the second step and leverages the directing capability of the Boc group.

Caption: Overall two-step synthesis of the target compound.

Part I: N-Boc Protection of 5-Chloroindole

The initial step involves the protection of the acidic N-H proton of the indole ring. The tert-butoxycarbonyl (Boc) group is ideal for this purpose. While indoles are considered poorly nucleophilic amines, the reaction proceeds efficiently in the presence of 4-dimethylaminopyridine (DMAP), a highly effective acylation catalyst.[6]

Experimental Protocol

-

To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-chloroindole (1.0 eq).

-

Dissolve the starting material in anhydrous acetonitrile (MeCN).

-

Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) to the solution.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purify by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford 1-Boc-5-chloroindole as a solid.

Quantitative Data

| Reagent | Molar Eq. | Purpose |

| 5-Chloroindole | 1.0 | Starting Material |

| (Boc)₂O | 1.1 | Boc Protecting Agent |

| DMAP | 0.1 | Catalyst |

| Acetonitrile | - | Solvent |

Part II: C-2 Silylation via Directed ortho-Metalation (DoM)

This step is the cornerstone of the synthesis, enabling highly regioselective functionalization of the indole C-2 position. Directed ortho-Metalation (DoM) is a powerful technique where a directing metalation group (DMG) coordinates to an organolithium base, facilitating deprotonation at an adjacent position.[7][8] In this case, the carbonyl oxygen of the N-Boc group acts as the DMG, directing the strong base to selectively abstract the C-2 proton, which is the most acidic proton on the indole ring system.[9][10] The resulting aryllithium intermediate is then quenched with an electrophile, trimethylsilyl chloride (TMSCl), to install the TMS group.

Mechanism of Directed ortho-Metalation

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 6. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. uwindsor.ca [uwindsor.ca]

The Strategic Intermediate: A Technical Guide to 1-Boc-5-chloro-2-trimethylsilanyl-indole

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Strategic functionalization of the indole nucleus is paramount for modulating pharmacological activity. This technical guide provides an in-depth analysis of 1-Boc-5-chloro-2-trimethylsilanyl-indole (CAS Number: 475102-16-0), a versatile intermediate designed for advanced synthetic applications. We will explore its rational design, plausible synthetic routes, and its pivotal role as a linchpin in the construction of complex molecular architectures. This document serves as a practical resource for researchers leveraging this and similar building blocks in drug discovery and development.

I. Introduction: The Rationale for a Doubly-Activated Indole

The indole ring system is a cornerstone of numerous natural products and synthetic drugs.[2] The precise control over substitution patterns on the indole core is a central challenge in the synthesis of novel therapeutic agents. The subject of this guide, this compound, is a testament to modern synthetic strategy, where protecting groups and activating groups are installed to orchestrate selective chemical transformations.

-

The 5-Chloro Substituent: The presence of a halogen, such as chlorine, at the 5-position of the indole ring is a common feature in many bioactive molecules. It can serve as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, heteroaryl, or alkyl groups, significantly expanding the chemical space accessible from a common intermediate. Furthermore, the electronic properties of the chlorine atom can influence the overall reactivity of the indole ring.

-

The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for the indole nitrogen.[3] Its installation prevents unwanted side reactions at the nitrogen atom during subsequent synthetic steps and modulates the electronic properties of the indole ring. The Boc group is known for its stability to a wide range of reagents and can be readily removed under acidic conditions.[4]

-

The 2-Trimethylsilyl Group: The trimethylsilyl (TMS) group at the 2-position is a key synthetic enabler. It can act as a traceless directing group or be readily substituted in various chemical transformations. This allows for the selective introduction of a wide range of functionalities at a position that can be challenging to access directly.

The combination of these three functionalities in a single molecule provides a powerful and versatile building block for the synthesis of complex, highly substituted indole derivatives.

II. Physicochemical Properties

While specific experimental data for this compound is not extensively published, its properties can be inferred from its constituent parts.

| Property | Estimated Value/Characteristic | Rationale |

| Molecular Formula | C₁₈H₂₄ClNO₂Si | Derived from the structure. |

| Molecular Weight | 365.93 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white solid | Based on similar Boc-protected silyl indoles. |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | The Boc and TMS groups increase lipophilicity. |

| Stability | Stable under standard laboratory conditions; sensitive to strong acids and fluoride ions | The Boc group is acid-labile, and the Si-C bond can be cleaved by fluoride. |

III. Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned in a two-step sequence starting from the commercially available 5-chloro-1H-indole.

Caption: Proposed two-step synthesis of the target molecule.

Step 1: Regioselective Silylation of 5-chloro-1H-indole

The first step involves the deprotonation of the indole nitrogen followed by quenching with a silylating agent. This reaction is typically highly regioselective for the 2-position.

Protocol:

-

Reaction Setup: To a solution of 5-chloro-1H-indole in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C, add n-butyllithium (n-BuLi) dropwise.

-

Deprotonation: Stir the reaction mixture at -78 °C for 30-60 minutes. The formation of the indolyl anion can be monitored by a color change.

-

Silylation: Add trimethylsilyl chloride (TMSCl) dropwise to the reaction mixture at -78 °C.

-

Quenching and Work-up: Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality: The use of a strong base like n-BuLi ensures complete deprotonation of the indole nitrogen. The subsequent addition of TMSCl leads to the formation of the 2-silylated product. The regioselectivity is driven by the kinetic preference for substitution at the C2 position of the indolyl anion.

Step 2: N-Boc Protection

The second step is the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group.

Protocol:

-

Reaction Setup: To a solution of 5-chloro-2-trimethylsilyl-1H-indole in an anhydrous solvent such as THF or dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[5]

-

Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel to afford the desired 1-Boc-5-chloro-2-trimethylsilyl-indole.

Causality: The reaction proceeds via the nucleophilic attack of the indole nitrogen on the electrophilic carbonyl carbon of Boc₂O.[6] DMAP acts as a nucleophilic catalyst, accelerating the reaction. This method is generally high-yielding and provides a clean product.[7]

IV. Synthetic Utility and Key Reactions

The strategic placement of the Boc and trimethylsilyl groups opens up a wide array of synthetic possibilities, allowing for sequential and site-selective functionalization of the indole core.

Caption: Synthetic transformations enabled by the title compound.

Transformations at the C2-Position

The C2-trimethylsilyl group can be readily cleaved and substituted with various electrophiles.

-

Protodesilylation: Treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a strong acid will replace the TMS group with a hydrogen atom. This can be useful if the TMS group was used as a temporary protecting or directing group.

-

Halogenation: The TMS group can be replaced with a halogen, such as iodine, by treatment with iodine monochloride (ICl). The resulting 2-iodoindole is a valuable precursor for further cross-coupling reactions.

-

Acylation: Friedel-Crafts acylation can introduce an acyl group at the C2 position upon reaction with an acyl chloride in the presence of a Lewis acid.

-

Cross-Coupling Reactions: While less common than with boronic acids or stannanes, silyl groups can participate in Hiyama cross-coupling reactions with aryl or vinyl halides under palladium catalysis to form C-C bonds.

Transformations at the C5-Position

The 5-chloro substituent is a versatile handle for palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: Reaction with an aryl or heteroaryl boronic acid or ester in the presence of a palladium catalyst and a base will form a new C-C bond at the 5-position. This is a widely used method for constructing biaryl systems.[8]

-

Buchwald-Hartwig Amination: The chloro group can be displaced by a primary or secondary amine under palladium catalysis to form 5-aminoindole derivatives.

-

Sonogashira Coupling: Reaction with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst can introduce an alkynyl substituent at the 5-position.

Deprotection Strategies

The orthogonal nature of the protecting and activating groups allows for their selective removal.

-

N-Boc Deprotection: The Boc group can be cleanly removed by treatment with a strong acid such as trifluoroacetic acid (TFA) in DCM, or with hydrochloric acid in a suitable solvent.[9] This regenerates the N-H indole.

-

Desilylation: As mentioned, the trimethylsilyl group can be selectively removed with a fluoride source like TBAF, leaving the N-Boc group and the 5-chloro substituent intact.

V. Role in Drug Discovery

The indole nucleus is a key pharmacophore in a vast number of approved drugs and clinical candidates.[10] The ability to rapidly generate diverse libraries of substituted indoles is crucial for structure-activity relationship (SAR) studies. This compound is an ideal scaffold for such endeavors. For instance, it could be used in the synthesis of analogs of kinase inhibitors, serotonin receptor agonists, or antiviral agents where a substituted indole core is required. The strategic placement of functional handles allows for the systematic exploration of the chemical space around the indole core, which can lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.[11]

VI. Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, the hazards can be inferred from its components. Organosilanes are generally of low toxicity but can be irritants.[12] Boc-protected compounds are typically stable, but care should be taken during deprotection, especially when using strong acids.

VII. Conclusion

This compound is a highly versatile and strategically designed synthetic intermediate. Its unique combination of a protected nitrogen, a halogenated handle for cross-coupling, and a silyl group for selective functionalization at the 2-position makes it an invaluable tool for the modern synthetic chemist. This guide has outlined its plausible synthesis, key chemical properties, and broad synthetic utility. For researchers in drug discovery and development, mastering the use of such advanced building blocks is essential for the efficient construction of novel and complex molecular entities with therapeutic potential.

References

-

ResearchGate. (2025). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. [Link]

- Gršič, M., et al. (2023). Synthesis and Cholinesterase Inhibitory Activity of Selected Indole-Based Compounds. Acta Chimica Slovenica, 70, 545–559.

-

Fisher Scientific. (n.d.). A Review of Organosilanes in Organic Chemistry. [Link]

-

MDPI. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. [Link]

-

PubMed. (2007). Diastereoselective Michael additions of N-Boc-2-(tert-butyldimethylsiloxy)pyrrole to 2-(Arylsulfinyl)-1,4-benzoquinones. [Link]

-

ResearchGate. (2025). Synthesis of N-Boc-Protected Bis(2-benzimidazolylmethyl)amines. [Link]

-

ResearchGate. (2013). Synthesis and chemotherapeutic activities of 5-chloro-1H-indole-2,3-dione 3-theosemicarbazones. [Link]

-

ResearchGate. (n.d.). Indole N‐Boc deprotection method development. [Link]

-

National Institutes of Health. (n.d.). Nucleophilic Aromatic Substitution Reactions of 1,2-Dihydro-1,2-Azaborine. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

MDPI. (2023). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. [Link]

- Google Patents. (n.d.). Processes for production of indole compounds.

-

Indole chemistry breakthrough opens doors for more effective drug synthesis. (2025, August 25). Phys.org. [Link]

-

ResearchGate. (2025). Convenient way of synthesis and crystal structure of 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine, a histamine H4 receptor antagonist. [Link]

-

MDPI. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. [Link]

-

ResearchGate. (2001). Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)2O]. [Link]

-

Organic Chemistry Portal. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. [Link]

-

MDPI. (2023). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. [Link]

-

ResearchGate. (n.d.). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. [Link]

- Gršič, M., et al. (2023). Synthesis and Cholinesterase Inhibitory Activity of Selected Indole-Based Compounds. Acta Chimica Slovenica, 70, 545–559.

-

ResearchGate. (n.d.). Tale of Two Protecting Groups - Boc vs SEM - For Directed Lithiation and C-C Bond Formation on a Pyrrolopyridazinone Core. [Link]

-

Arkat USA. (n.d.). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. news-medical.net [news-medical.net]

- 12. fishersci.com [fishersci.com]

Spectroscopic Characterization of 1-Boc-5-chloro-2-trimethylsilyl-indole: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for the novel synthetic building block, 1-Boc-5-chloro-2-trimethylsilyl-indole. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through detailed spectral analysis and outlines the methodologies for data acquisition and interpretation.

Introduction: The Significance of 1-Boc-5-chloro-2-trimethylsilyl-indole in Synthetic Chemistry

1-Boc-5-chloro-2-trimethylsilyl-indole is a highly functionalized indole derivative of significant interest in medicinal chemistry and organic synthesis. The strategic placement of the Boc protecting group at the nitrogen, a chloro substituent at the 5-position, and a versatile trimethylsilyl group at the 2-position makes it a valuable precursor for the synthesis of complex molecular architectures. Accurate and unambiguous characterization of this intermediate is paramount for ensuring the integrity of subsequent synthetic steps and the final products. This guide provides a detailed analysis of its expected NMR and MS spectral features, offering a baseline for researchers working with this and structurally related compounds.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an essential technique for the structural elucidation of organic molecules.[1] The following sections detail the anticipated ¹H and ¹³C NMR spectral data for 1-Boc-5-chloro-2-trimethylsilyl-indole, based on established principles of NMR spectroscopy and analysis of related indole derivatives.[2][3][4][5]

¹H NMR Spectroscopy: Expected Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of 1-Boc-5-chloro-2-trimethylsilyl-indole is expected to exhibit distinct signals corresponding to the protons of the Boc group, the trimethylsilyl group, and the indole core. The electron-withdrawing nature of the chlorine atom at the C5 position significantly influences the chemical shifts of the aromatic protons.[1]

Table 1: Predicted ¹H NMR Spectral Data for 1-Boc-5-chloro-2-trimethylsilyl-indole

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Boc (-C(CH₃)₃) | ~1.6 | Singlet | N/A |

| TMS (-Si(CH₃)₃) | ~0.3 | Singlet | N/A |

| H-3 | ~6.5 | Singlet | N/A |

| H-4 | ~7.8 | Doublet | ~2.0 |

| H-6 | ~7.2 | Doublet of doublets | ~8.8, 2.0 |

| H-7 | ~7.5 | Doublet | ~8.8 |

Rationale behind the assignments:

-

Boc Protons: The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet in the upfield region, typically around 1.6 ppm.

-

TMS Protons: The nine equivalent protons of the trimethylsilyl group will also produce a sharp singlet, but shifted further upfield to around 0.3 ppm due to the electropositive nature of silicon.

-

Indole Protons:

-

H-3: The presence of the bulky trimethylsilyl group at the C2 position is expected to result in a singlet for the H-3 proton.

-

H-4, H-6, H-7: The chloro substituent at C5 deshields the adjacent H-4 and H-6 protons. H-4 is anticipated to appear as a doublet due to coupling with H-6. H-6 will likely be a doublet of doublets, coupling with both H-4 and H-7. H-7 is expected to be a doublet due to coupling with H-6.[1]

-

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts are influenced by the nature of the substituents on the indole ring.[2]

Table 2: Predicted ¹³C NMR Spectral Data for 1-Boc-5-chloro-2-trimethylsilyl-indole

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Boc (-C (CH₃)₃) | ~84 |

| Boc (-C(CH₃ )₃) | ~28 |

| TMS (-Si(CH₃ )₃) | ~-1 |

| C-2 | ~135 |

| C-3 | ~108 |

| C-3a | ~130 |

| C-4 | ~122 |

| C-5 | ~128 |

| C-6 | ~120 |

| C-7 | ~115 |

| C-7a | ~136 |

| Boc (C=O) | ~150 |

Rationale behind the assignments:

-

The carbons of the Boc and TMS groups will have characteristic chemical shifts.

-

The C-2 carbon, bonded to the silicon atom, will be significantly influenced.

-

The C-5 carbon, directly attached to the chlorine atom, will show a distinct chemical shift.[1] The other aromatic carbons will be affected by the overall electronic environment of the substituted indole ring.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[6]

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 1-Boc-5-chloro-2-trimethylsilyl-indole.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

2D NMR (Optional but Recommended): Perform COSY and HSQC experiments to confirm proton-proton and proton-carbon correlations, respectively, aiding in unambiguous signal assignment.

-

Caption: Experimental workflow for NMR data acquisition and analysis.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.[7] For silylated compounds, MS also provides characteristic fragmentation patterns that aid in structural confirmation.[8][9][10][11]

Expected Mass Spectrum and Fragmentation Pattern

The mass spectrum of 1-Boc-5-chloro-2-trimethylsilyl-indole is expected to show a clear molecular ion peak ([M]⁺) or a protonated molecule peak ([M+H]⁺) depending on the ionization technique used. A key feature in the mass spectra of trimethylsilyl derivatives is the characteristic loss of a methyl radical.[8]

Table 3: Predicted Mass Spectrometry Data for 1-Boc-5-chloro-2-trimethylsilyl-indole

| Ion | m/z (calculated) | Description |

| [M]⁺ | 323.11 | Molecular Ion |

| [M-15]⁺ | 308.11 | Loss of a methyl group (•CH₃) from the TMS group |

| [M-57]⁺ | 266.11 | Loss of a tert-butyl group (•C(CH₃)₃) from the Boc group |

| [M-100]⁺ | 223.11 | Loss of the entire Boc group (•COOC(CH₃)₃) |

Rationale behind the fragmentation:

-

The molecular ion peak will confirm the molecular weight of the compound.[12]

-

The loss of a methyl group (15 Da) is a hallmark fragmentation of TMS-containing compounds and often results in a prominent [M-15]⁺ peak.[8]

-

Fragmentation of the Boc group can occur through the loss of a tert-butyl radical (57 Da) or the entire Boc group (100 Da).

Experimental Protocol for MS Data Acquisition

The choice of ionization technique is critical for obtaining a high-quality mass spectrum. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used for this type of molecule.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrument Setup:

-

Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

-

Calibrate the instrument using a known standard to ensure mass accuracy.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive ion mode.

-

Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and confirm the predicted fragmentation pattern.

-

Caption: Experimental workflow for mass spectrometry data acquisition and analysis.

Conclusion

The comprehensive spectral data presented in this guide, including predicted ¹H and ¹³C NMR chemical shifts and MS fragmentation patterns, provide a robust framework for the characterization of 1-Boc-5-chloro-2-trimethylsilyl-indole. The detailed experimental protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. This technical guide serves as a valuable resource for scientists engaged in the synthesis and application of this and related indole derivatives, facilitating efficient and accurate structural verification.

References

- Current time information in Ottawa, CA. (n.d.). Google.

-

E-Ciurupa, A., et al. (2022). Deciphering Isotopic Fine Structures of Silylated Compounds in Gas Chromatography–Vacuum Photoionization Orbitrap Mass Spectrometry of Bio-Oils. Analytical Chemistry, 94(35), 12059-12067. [Link]

-

Zaikin, V. G., & Halket, J. M. (2003). Derivatization in Mass Spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1–21. [Link]

-

Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996–999. [Link]

-

Zaikin, V. G., & Halket, J. M. (2003). Derivatization in mass spectrometry--1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21. [Link]

-

Zaikin, V. G., & Halket, J. M. (2003). Review: Derivatization in mass spectrometry—1. Silylation. ResearchGate. [Link]

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube. [Link]

-

Comparison of 1 H and 13 C NMR data (partial) of indole 3d and its regioisomer 3dd. (n.d.). ResearchGate. [Link]

-

Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. (n.d.). LinkedIn. [Link]

-

1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in... (n.d.). ResearchGate. [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Royal Society of Chemistry. [Link]

-

SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II). (n.d.). Indian Academy of Sciences. [Link]

-

Hamdi Mahmoud, I. N., Salman, S. M., & Salman Abd, L. (2022). New Bioactive Aromatic Indole Molecules with Monosaccharide Core. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 889-900. [Link]

-

Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. (2018). National Institutes of Health. [Link]

-

Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. (2018). Oriental Journal of Chemistry. [Link]

-

Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. (2023). National Institutes of Health. [Link]

-

Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. (2023). MDPI. [Link]

-

Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. (2016). Journal of Basic and Applied Research in Biomedicine. [Link]

-

Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indoles and pyridazino[4,5-b]indoles. (2007). PubMed. [Link]

-

Characterizing the Electrospray Ionization Mass Spectral Fragmentation Pattern of Indole Derivatives Synthesized From 2-keto Glycosides. (2005). PubMed. [Link]

-

Replica Mass Spectra of Indole, 5-cyano- (1TMS). (n.d.). Golm Metabolome Database. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Derivatization in mass spectrometry--1. Silylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. echemi.com [echemi.com]

The Strategic Functionalization of 2-Silylindoles: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of numerous natural products and pharmaceutical agents. Among its many derivatives, 2-silylindoles have emerged as exceptionally versatile synthetic intermediates. The presence of a silyl group at the C2 position not only modulates the electronic properties of the indole ring but also serves as a powerful tool for directing subsequent functionalization and enabling unique chemical transformations. This in-depth technical guide provides a comprehensive overview of the synthesis and, more importantly, the strategic functionalization of 2-silylindoles. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and explore the applications of these valuable building blocks in contemporary organic synthesis and drug discovery.

Introduction: The Strategic Advantage of the C2-Silyl Group

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active molecules.[1][2] Consequently, methods for the selective functionalization of the indole ring are of paramount importance. The introduction of a silyl group at the C2 position offers several distinct advantages for the synthetic chemist:

-

Directing Group: The bulky and electropositive nature of the silyl group can influence the regioselectivity of subsequent electrophilic aromatic substitution and metalation reactions, often directing functionalization to specific positions of the indole nucleus.

-

Masked Functionality: The C-Si bond can be viewed as a "masked" C-H or C-X bond. Through well-established desilylation protocols, the silyl group can be replaced with a proton or a halogen, providing access to 2-unsubstituted or 2-haloindoles, respectively.[3] This strategy allows for the introduction of other functionalities at a later stage of the synthesis.

-

Enabling Cross-Coupling Reactions: 2-Silylindoles can be converted into the corresponding silanols, which are competent nucleophiles in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling.[4] This opens up avenues for the construction of C2-arylated or C2-alkenylated indoles.

This guide will provide a detailed exploration of these strategic advantages, offering both the "why" and the "how" for the effective utilization of 2-silylindoles in complex molecule synthesis.

Synthesis of the 2-Silylindole Core

The reliable and efficient synthesis of the 2-silylindole scaffold is the crucial first step in any synthetic campaign. While several methods exist, two primary strategies have proven to be the most robust and widely applicable: direct C-H silylation and lithiation followed by silylation.

Iridium-Catalyzed C-H Silylation of Indolines

A modern and highly efficient method for the synthesis of 2-silylated indoles involves the iridium-catalyzed C-H silylation of readily available indolines. This one-pot protocol proceeds through a tandem dehydrogenation/C–H silylation pathway, offering excellent regioselectivity for the C2 position.

Conceptual Workflow:

Caption: Iridium-catalyzed synthesis of 2-silylindoles from indolines.

Detailed Experimental Protocol: Synthesis of 1-Methyl-2-(trimethylsilyl)-1H-indole

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add [Ir(cod)Cl]₂ (1 mol%) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (2 mol%).

-

Reagent Addition: Evacuate and backfill the tube with argon three times. Add N-methylindoline (1.0 mmol), triethylsilane (1.5 mmol), and norbornene (2.0 mmol) as a hydrogen acceptor.

-

Reaction Conditions: Heat the reaction mixture to 100 °C in a preheated oil bath and stir for 12-24 hours.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 1-methyl-2-(trimethylsilyl)-1H-indole.

Lithiation and Silylation of N-Protected Indoles

A more traditional yet highly effective method for the synthesis of 2-silylindoles involves the regioselective lithiation of an N-protected indole at the C2 position, followed by quenching with a suitable silyl electrophile.[5] The choice of the N-protecting group is critical for directing the lithiation to the C2 position.

Conceptual Workflow:

Caption: Synthesis of 2-silylindoles via lithiation and silylation.

Detailed Experimental Protocol: Synthesis of 1-Tosyl-2-(trimethylsilyl)-1H-indole

-

Reaction Setup: To a solution of 1-tosylindole (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise.

-

Lithiation: Stir the resulting solution at -78 °C for 1 hour.

-

Silylation: Add trimethylsilyl chloride (1.2 mmol) dropwise to the reaction mixture.

-

Warming and Quenching: Allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Work-up and Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield 1-tosyl-2-(trimethylsilyl)-1H-indole.

Strategic Functionalization of the 2-Silylindole Core

The true synthetic power of 2-silylindoles lies in their diverse reactivity, allowing for the selective introduction of a wide range of functional groups at various positions of the indole nucleus.

C3-Functionalization: Electrophilic Substitution

The C3 position of the indole ring is inherently electron-rich and thus highly susceptible to electrophilic attack.[6][7] In 2-silylindoles, this reactivity is retained, allowing for a variety of C3-functionalization reactions.

-

Acylation: Friedel-Crafts acylation at the C3 position can be achieved using acyl chlorides or anhydrides in the presence of a Lewis acid catalyst.

-

Alkylation: Friedel-Crafts alkylation with alkyl halides or alkenes, often catalyzed by Brønsted or Lewis acids, provides access to C3-alkylated 2-silylindoles.[8][9][10][11]

-

Halogenation: Electrophilic halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) readily introduce a halogen atom at the C3 position.

Table 1: Representative C3-Functionalization Reactions of 2-Silylindoles

| Reaction | Electrophile | Catalyst/Reagent | Product |

| Acylation | Acetyl chloride | AlCl₃ | 3-Acetyl-2-silylindole |

| Alkylation | Benzyl bromide | BF₃·OEt₂ | 3-Benzyl-2-silylindole |

| Bromination | NBS | CH₂Cl₂ | 3-Bromo-2-silylindole |

Functionalization of the Benzene Ring: Directed Ortho-Metalation (DoM)

The N-H proton of an indole can be protected with a directing metalation group (DMG), such as a carbamoyl or pivaloyl group. This allows for regioselective deprotonation at the C7 position via directed ortho-metalation (DoM), followed by quenching with an electrophile.[12][13] The C2-silyl group remains intact during this process, enabling subsequent manipulations at that position.

Conceptual Workflow:

Caption: C7-functionalization via Directed Ortho-Metalation.

N-Functionalization: Alkylation and Acylation

The indole nitrogen can be readily functionalized through deprotonation with a suitable base, followed by reaction with an electrophile.[14][15][16][17]

-

N-Alkylation: Treatment with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) followed by an alkyl halide or tosylate affords N-alkylated 2-silylindoles.

-

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base like triethylamine or pyridine leads to the formation of N-acylated 2-silylindoles.

Cross-Coupling Reactions of Halo-2-Silylindoles

The introduction of a halogen atom onto the 2-silylindole scaffold, either at the C3 position or on the benzene ring, opens the door to a plethora of palladium-catalyzed cross-coupling reactions.[18][19][20][21][22]

-

Suzuki-Miyaura Coupling: Reaction of a halo-2-silylindole with a boronic acid or ester in the presence of a palladium catalyst and a base allows for the formation of a new C-C bond.

-

Heck Coupling: The coupling of a halo-2-silylindole with an alkene under palladium catalysis provides a route to alkenylated derivatives.[23][24][25][26][27]

-

Sonogashira Coupling: The reaction with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, yields alkynylated 2-silylindoles.

Table 2: Cross-Coupling Reactions of a Model 3-Bromo-1-methyl-2-(trimethylsilyl)-1H-indole

| Coupling Partner | Reaction | Catalyst System | Product |

| Phenylboronic acid | Suzuki | Pd(PPh₃)₄, Na₂CO₃ | 3-Phenyl-1-methyl-2-(trimethylsilyl)-1H-indole |

| Styrene | Heck | Pd(OAc)₂, P(o-tol)₃, Et₃N | 3-(E)-Styryl-1-methyl-2-(trimethylsilyl)-1H-indole |

| Phenylacetylene | Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-(Phenylethynyl)-1-methyl-2-(trimethylsilyl)-1H-indole |

The Silyl Group as a Traceless Handle: Desilylation Strategies

A key feature of 2-silylindoles is the ability to cleave the C-Si bond under specific conditions, revealing a C-H or C-X bond at the C2 position. This "traceless" nature of the silyl group is a powerful tool in multi-step synthesis.

-

Protodesilylation: Treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a strong acid, like trifluoroacetic acid (TFA), efficiently replaces the silyl group with a proton.

-

Halodesilylation: Reaction with electrophilic halogenating agents, for instance, iodine monochloride (ICl) or N-bromosuccinimide (NBS) in the presence of a fluoride source, can lead to the corresponding 2-haloindole.

Applications in Drug Discovery and Natural Product Synthesis

The synthetic versatility of functionalized 2-silylindoles makes them highly valuable building blocks in the synthesis of complex molecular targets. The ability to introduce diverse substituents at various positions of the indole core allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs.[3][28] Furthermore, the strategic use of the C2-silyl group as a directing element and a traceless handle has been instrumental in the total synthesis of several indole-containing natural products.

Conclusion

2-Silylindoles represent a class of highly versatile and strategically important synthetic intermediates. Their synthesis is readily achievable through modern catalytic methods or traditional lithiation protocols. The C2-silyl group serves as a powerful tool to control the regioselectivity of subsequent functionalization reactions, including electrophilic substitution at C3, directed ortho-metalation at C7, and various N-functionalizations. The ability to introduce halogens onto the 2-silylindole framework provides access to a wide array of cross-coupling products. Finally, the traceless nature of the silyl group, which can be cleaved to reveal a C-H or C-X bond, adds another layer of synthetic flexibility. The strategic application of the chemistry described in this guide will undoubtedly continue to facilitate the synthesis of novel and complex indole-containing molecules for applications in medicinal chemistry and materials science.

References

-

Convenient and Efficient Synthesis of Functionalized 2-Sulfenylindoles. ResearchGate. [Link]

-

Synthesis of C2‐Silylated Indoles and Indolines Enabled by Iridium‐Catalyzed Silylation of Indolines with Hydrosilanes. R Discovery. [Link]

-

Synthesis of C2‐Silylated Indoles and Indolines Enabled by Iridium‐Catalyzed Silylation of Indolines with Hydrosilanes | Request PDF. ResearchGate. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

The Electrophilic Substitution of Allylsilanes and Vinylsilanes. Organic Reactions. [Link]

-

Directed ortho metalation. Wikipedia. [Link]

-

Cu(OTf)2-catalyzed C3 aza-Friedel–Crafts alkylation of indoles with N,O-acetals. Taylor & Francis Online. [Link]

-

Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]

-

BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies. PMC. [Link]

-

Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]

-

Electrophilic substitution of unsaturated silanes. Wikipedia. [Link]

-

Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. Sci-Hub. [Link]

-

Exploitation of silicon medicinal chemistry in drug discovery | Request PDF. ResearchGate. [Link]

-

Silyl-Heck Reactions for the Preparation of Unsaturated Organosilanes. PMC. [Link]

-

Synthesis of indoles. Organic Chemistry Portal. [Link]

-

ChemInform Abstract: Selective N-Alkylation of Indoles with Primary Alcohols Using a Pt/HBEA Catalyst. ResearchGate. [Link]

-

N-Alkylation of organonitrogen compounds catalyzed by methylene-linked bis-NHC half-sandwich ruthenium complexes. Royal Society of Chemistry. [Link]

-

Hiyama Coupling. Organic Chemistry Portal. [Link]

-

Synthesis of 1-alkyl-2-aroylindoles (first approach) & N-alkylation and... ResearchGate. [Link]

-

Synthetic 2-aroylindole derivatives as a new class of potent tubulin-inhibitory, antimitotic agents. PubMed. [Link]

-

Electrophilic Alkylations of Vinylsilanes: A Comparison of α- and β-Silyl Effects. ResearchGate. [Link]

-

2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Frontiers. [Link]

-

Silyl‐Heck reaction of chlorosilanes and alkenes. Reproduced from... ResearchGate. [Link]

-

(PDF) Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. ResearchGate. [Link]

-

N-Alkylation of organonitrogen compounds catalyzed by methylene-linked bis-NHC half-sandwich ruthenium complexes. Royal Society of Chemistry. [Link]

-

Heck reaction. Chemistry LibreTexts. [Link]

-

Directed Ortho metalation (DOM), Part 2 (3 examples). YouTube. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Ruthenium-Catalyzed Cycloisomerization of 2-Alkynylanilides: Synthesis of 3-Substituted Indoles by 1,2-Carbon Migration. Journal of the American Chemical Society. [Link]

-

2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. ResearchGate. [Link]

-

16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]

-

A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC. [Link]

-

HECK REACTION: Heterocyclic reactants mechanism. YouTube. [Link]

-

Ruthenium-catalyzed direct C3 alkylation of indoles with α,β-unsaturated ketones. Royal Society of Chemistry. [Link]

-

N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. [Link]

-

Directed Metalation: A Survival Guide. Baran Lab. [Link]

-

2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. PMC. [Link]

-

C3-Alkylation of Indoles and Oxindoles by Alcohols by means of Borrowing Hydrogen Methodology | Request PDF. ResearchGate. [Link]

-

Heck reaction. Wikipedia. [Link]

-

C3-Alkylation of 3-alkyloxindoles 8. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. Cu(OTf)2-catalyzed C3 aza-Friedel–Crafts alkylation of indoles with N,O-acetals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Frontiers | 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes [frontiersin.org]

- 8. BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ruthenium-catalyzed direct C3 alkylation of indoles with α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 13. Directed Ortho Metalation [organic-chemistry.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. N-Alkylation of organonitrogen compounds catalyzed by methylene-linked bis-NHC half-sandwich ruthenium complexes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Sci-Hub. Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles / The Journal of Organic Chemistry, 2010 [sci-hub.box]

- 20. researchgate.net [researchgate.net]

- 21. Suzuki Coupling [organic-chemistry.org]

- 22. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Silyl-Heck Reactions for the Preparation of Unsaturated Organosilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. m.youtube.com [m.youtube.com]

- 27. Heck reaction - Wikipedia [en.wikipedia.org]

- 28. Synthetic 2-aroylindole derivatives as a new class of potent tubulin-inhibitory, antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Retrosynthetic Analysis and Synthetic Strategy for 1-Boc-5-chloro-2-trimethylsilanyl-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth retrosynthetic analysis of the synthetically valuable, substituted indole, 1-Boc-5-chloro-2-trimethylsilanyl-indole. The strategic deconstruction of the target molecule reveals key disconnection points, leading to the formulation of two distinct and viable forward synthetic strategies. The primary route leverages the power and regioselectivity of the Larock indole synthesis, a palladium-catalyzed heteroannulation, to construct the core indole scaffold with the desired 2-silyl and 5-chloro substitution pattern. A secondary, alternative approach is also presented, centered around a Sonogashira coupling followed by an intramolecular cyclization. This guide offers detailed, step-by-step experimental protocols, explains the causal reasoning behind methodological choices, and provides visualizations of the synthetic pathways to empower researchers in the fields of medicinal chemistry and materials science.

Introduction to Retrosynthetic Analysis and the Target Molecule

Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical disconnections. This process allows for the identification of potential synthetic routes and highlights key bond formations.

Our target molecule, this compound, is a highly functionalized indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents. The specific substituents on this target molecule offer multiple handles for further chemical elaboration:

-

N-Boc (tert-butyloxycarbonyl) group: A common and robust protecting group for the indole nitrogen, which can be readily removed under acidic conditions.[1][2]

-

C5-Chloro substituent: Introduces electronic modifications to the indole ring and provides a potential site for cross-coupling reactions.

-

C2-Trimethylsilyl (TMS) group: A versatile functional group that can be used as a directing group, a placeholder for subsequent functionalization (e.g., via ipso-substitution), or can be removed under specific conditions.

The strategic placement of these functional groups makes this molecule a valuable intermediate for the synthesis of more complex molecular architectures.

Retrosynthetic Strategy

A primary retrosynthetic analysis of this compound identifies three key disconnections:

-

C-N Bond Disconnection (Boc Protection): The most straightforward disconnection is the removal of the N-Boc protecting group, leading back to 5-chloro-2-trimethylsilyl-indole. This is a standard protecting group manipulation.

-

Indole Ring Formation: The core indole scaffold can be disconnected through several established indole syntheses. Given the substitution pattern, a disconnection that forms the C2-C3 and the N1-C2 bonds in a single annulation step is highly desirable. This points towards transition-metal-catalyzed methods.

-

C-C and C-N Bond Formation (Alternative): An alternative disconnection involves breaking the C2-C3 bond and one of the bonds to the nitrogen atom, suggesting a two-step process of C-C bond formation followed by cyclization.

Based on these initial disconnections, two primary retrosynthetic pathways are proposed and will be explored in detail.

Figure 1: Retrosynthetic analysis of this compound.

Primary Synthetic Route: The Larock Indole Synthesis

The Larock indole synthesis is a powerful and highly regioselective palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne to form a 2,3-disubstituted indole.[3][4][5] This method is particularly well-suited for our target molecule as it allows for the direct installation of the trimethylsilyl group at the C2 position. The bulky trimethylsilyl group on the alkyne directs the regioselectivity of the cyclization.

Forward Synthesis via Larock Indole Synthesis

The forward synthesis involves a two-step sequence starting from commercially available materials:

Step 1: Larock Indole Synthesis to form 5-chloro-2-trimethylsilyl-indole.

This key step involves the palladium-catalyzed reaction of 4-chloro-2-iodoaniline with trimethylsilylacetylene.

Step 2: N-Boc Protection.

The resulting 5-chloro-2-trimethylsilyl-indole is then protected with di-tert-butyl dicarbonate (Boc₂O) to yield the final target molecule.

Figure 2: Forward synthesis via the Larock Indole Synthesis.

Experimental Protocols

Protocol 3.2.1: Synthesis of 5-chloro-2-trimethylsilyl-indole

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |

| 4-Chloro-2-iodoaniline | 1.0 | 253.47 | 10 | 2.53 g |

| Trimethylsilylacetylene | 2.0 | 98.22 | 20 | 1.96 g (2.84 mL) |

| Palladium(II) acetate (Pd(OAc)₂) | 0.05 | 224.50 | 0.5 | 112 mg |

| Triphenylphosphine (PPh₃) | 0.2 | 262.29 | 2.0 | 525 mg |

| Potassium carbonate (K₂CO₃) | 2.0 | 138.21 | 20 | 2.76 g |

| Lithium chloride (LiCl) | 1.0 | 42.39 | 10 | 424 mg |

| N,N-Dimethylformamide (DMF) | - | 73.09 | - | 50 mL |

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-2-iodoaniline (2.53 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and lithium chloride (424 mg, 10 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add palladium(II) acetate (112 mg, 0.5 mmol) and triphenylphosphine (525 mg, 2.0 mmol).

-

Add anhydrous N,N-dimethylformamide (50 mL) via syringe, followed by trimethylsilylacetylene (2.84 mL, 20 mmol).

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (100 mL).

-

Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

-

Wash the combined organic layers with water (3 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-chloro-2-trimethylsilyl-indole.

Protocol 3.2.2: Synthesis of this compound

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |

| 5-chloro-2-trimethylsilyl-indole | 1.0 | 223.77 | 5 | 1.12 g |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.2 | 218.25 | 6 | 1.31 g |

| 4-Dimethylaminopyridine (DMAP) | 0.1 | 122.17 | 0.5 | 61 mg |

| Tetrahydrofuran (THF), anhydrous | - | 72.11 | - | 25 mL |

Procedure:

-

Dissolve 5-chloro-2-trimethylsilyl-indole (1.12 g, 5 mmol) in anhydrous tetrahydrofuran (25 mL) in a round-bottom flask under an argon atmosphere.

-

Add di-tert-butyl dicarbonate (1.31 g, 6 mmol) and 4-dimethylaminopyridine (61 mg, 0.5 mmol).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring completion by TLC.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound, which can be further purified by column chromatography if necessary.

Alternative Synthetic Route: Sonogashira Coupling and Cyclization

An alternative strategy for the synthesis of the indole core involves a two-step sequence: a Sonogashira coupling to form a C-C bond, followed by an intramolecular cyclization to construct the pyrrole ring. This approach offers flexibility and avoids the use of o-iodoanilines, which can be more expensive than their bromo counterparts.

Forward Synthesis via Sonogashira Coupling and Cyclization

Step 1: Sonogashira Coupling.

4-chloro-2-bromoaniline is coupled with trimethylsilylacetylene using a palladium/copper co-catalyst system to yield 2-((trimethylsilyl)ethynyl)-4-chloroaniline.[6][7]

Step 2: Intramolecular Cyclization.

The resulting 2-alkynyl aniline undergoes an intramolecular cyclization to form the indole ring. This can be promoted by various catalysts, including palladium, copper, or gold salts.

Step 3: N-Boc Protection.

The final step is the protection of the indole nitrogen with a Boc group as previously described.

Figure 3: Forward synthesis via Sonogashira Coupling and Cyclization.

Experimental Protocols

Protocol 4.2.1: Synthesis of 2-((Trimethylsilyl)ethynyl)-4-chloroaniline

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |

| 4-chloro-2-bromoaniline | 1.0 | 206.47 | 10 | 2.06 g |

| Trimethylsilylacetylene | 1.2 | 98.22 | 12 | 1.18 g (1.70 mL) |

| Bis(triphenylphosphine)palladium(II) dichloride | 0.02 | 701.90 | 0.2 | 140 mg |

| Copper(I) iodide (CuI) | 0.04 | 190.45 | 0.4 | 76 mg |

| Triethylamine (Et₃N) | 3.0 | 101.19 | 30 | 3.04 g (4.18 mL) |

| Tetrahydrofuran (THF), anhydrous | - | 72.11 | - | 50 mL |

Procedure:

-

In a Schlenk flask, dissolve 4-chloro-2-bromoaniline (2.06 g, 10 mmol), bis(triphenylphosphine)palladium(II) dichloride (140 mg, 0.2 mmol), and copper(I) iodide (76 mg, 0.4 mmol) in anhydrous tetrahydrofuran (30 mL) and triethylamine (20 mL).

-

Degas the solution by bubbling argon through it for 15 minutes.

-

Add trimethylsilylacetylene (1.70 mL, 12 mmol) dropwise.

-

Stir the reaction mixture at room temperature for 12 hours under an argon atmosphere.

-

Monitor the reaction by TLC. Upon completion, filter the mixture through Celite and wash the pad with ethyl acetate.

-

Concentrate the filtrate and purify the residue by column chromatography (hexane/ethyl acetate) to obtain 2-((trimethylsilyl)ethynyl)-4-chloroaniline.

Protocol 4.2.2: Synthesis of 5-chloro-2-trimethylsilyl-indole

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |

| 2-((Trimethylsilyl)ethynyl)-4-chloroaniline | 1.0 | 223.77 | 5 | 1.12 g |

| Bis(acetonitrile)palladium(II) chloride | 0.05 | 259.42 | 0.25 | 65 mg |

| Acetonitrile (MeCN), anhydrous | - | 41.05 | - | 25 mL |

Procedure:

-

Dissolve 2-((trimethylsilyl)ethynyl)-4-chloroaniline (1.12 g, 5 mmol) in anhydrous acetonitrile (25 mL) in a round-bottom flask.

-

Add bis(acetonitrile)palladium(II) chloride (65 mg, 0.25 mmol).

-

Heat the mixture to reflux and stir for 6 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 5-chloro-2-trimethylsilyl-indole.

The final N-Boc protection would follow Protocol 3.2.2.

Conclusion

This technical guide has presented a comprehensive retrosynthetic analysis for this compound, a versatile intermediate in organic synthesis. Two robust synthetic strategies have been detailed, with the Larock indole synthesis being the more direct and convergent approach. The alternative route, employing a Sonogashira coupling followed by cyclization, offers flexibility in starting materials. The provided step-by-step protocols and mechanistic rationale are intended to equip researchers with the necessary tools to confidently synthesize this and related substituted indoles, thereby facilitating advancements in drug discovery and materials science.

References

-

Larock, R. C.; Yum, E. K. Synthesis of Indoles via Palladium-Catalyzed Heteroannulation of Internal Alkynes. J. Am. Chem. Soc.1991 , 113 (17), 6689–6690. [Link]

-

Larock, R. C. The Larock Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc., 2010. [Link]

-

Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006 , 106 (7), 2875–2911. [Link]

-

Larock, R. C.; Walker, M. A. Palladium-Catalyzed Annulation of Internal Alkynes by o-Iodoanilines. J. Org. Chem.1998 , 63 (18), 6330–6337. [Link]

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons, Inc.: New York, 1999. [Link]

-

Sonogashira, K. Development of Pd-Cu Catalyzed Cross-Coupling of Terminal Acetylenes with Sp2-Carbon Halides. J. Organomet. Chem.2002 , 653 (1-2), 46–49. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 4-Chloro-2-Iodoaniline. [Link]

-

PrepChem. Preparation of 4-iodoaniline. [Link]

-

ResearchGate. Indole Synthesis via Sonogashira Coupling with 2-Bromoanilines. [Link]

-

Shreeneel Chemicals. 4-Chloro 2 Iodo Aniline. [Link]

-

Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. [Link]

-

ResearchGate. How to perform the BOC protection on indole-3-acetic acid?. [Link]

-

ResearchGate. Sonogashira coupling of compounds 7 with trimethylsilylacetylene. [Link]

-

Gelest. Cross-Coupling of Alkynylsilanes. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. DSpace [diposit.ub.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

The 5-Chloroindole Moiety: An In-depth Technical Guide to its Electronic Properties and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Substitution on this heterocyclic system is a critical strategy for modulating pharmacological activity. This technical guide provides a comprehensive analysis of the electronic properties of 5-chloro substituted indoles, a key intermediate in the synthesis of a wide array of therapeutic agents. We will delve into the nuanced effects of the 5-chloro substituent on the indole ring's reactivity, spectroscopic characteristics, and its strategic application in modern drug design, supported by detailed experimental protocols and mechanistic insights.

The Indole Nucleus: A Primer on its Electronic Landscape

The indole ring system is an aromatic heterocycle consisting of a benzene ring fused to a pyrrole ring. The delocalization of the lone pair of electrons on the nitrogen atom into the ring system makes indole an electron-rich aromatic compound. This inherent electron richness dictates its chemical reactivity, particularly its propensity to undergo electrophilic aromatic substitution. Due to the delocalization of π-electrons, it readily undergoes electrophilic substitution.[1] The C3 position of the pyrrole ring is the most nucleophilic and, therefore, the primary site for electrophilic attack. This is because the carbocation intermediate formed by attack at C3 is resonance-stabilized by the nitrogen atom without disrupting the aromaticity of the benzene ring.

The Dual Nature of the 5-Chloro Substituent: A Tug-of-War of Electronic Effects

The introduction of a chlorine atom at the 5-position of the indole ring introduces a fascinating interplay of electronic effects that significantly modulates the molecule's properties. The chlorine atom exerts two opposing effects:

-

Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density from the aromatic ring through the sigma bond. This effect deactivates the benzene portion of the ring towards electrophilic attack.

-

Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the aromatic π-system. This donation of electron density partially counteracts the inductive withdrawal.

The net result of these competing effects is a mild deactivation of the benzene ring compared to unsubstituted indole. However, the pyrrole ring remains sufficiently electron-rich to be the principal site of reactivity. This modulation of electron density is a key tool for medicinal chemists to fine-tune the properties of indole-based drug candidates.

dot```dot graph Electronic_Effects { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

Indole [label="5-Chloroindole Ring", fillcolor="#F1F3F4", fontcolor="#202124"]; Inductive [label="Inductive Effect (-I)\nElectron Withdrawal", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Resonance [label="Resonance Effect (+R)\nElectron Donation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reactivity [label="Modulated Electronic\nProperties & Reactivity", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Indole -> Inductive [label=" Electronegativity\nof Chlorine", color="#EA4335"]; Indole -> Resonance [label=" Lone Pair\nDelocalization", color="#34A853"]; Inductive -> Reactivity [color="#5F6368"]; Resonance -> Reactivity [color="#5F6368"]; }

Caption: Electrophilic substitution mechanism on 5-chloroindole.

Acidity of the N-H Proton

The electron-withdrawing nature of the 5-chloro substituent increases the acidity of the N-H proton compared to unsubstituted indole. This is due to the stabilization of the resulting conjugate base (the indolide anion) through the inductive effect of the chlorine atom. While the pKa of indole in acetonitrile is approximately 32.57, the presence of the electron-withdrawing chloro group is expected to lower this value, making it easier to deprotonate. [2]This enhanced acidity is an important consideration in N-alkylation and other reactions involving the indole nitrogen.

Spectroscopic and Physicochemical Profile

A clear understanding of the spectroscopic and physical properties of 5-chloroindole is essential for its characterization and use in synthesis.

| Property | Value/Description | Source(s) |

| Molecular Formula | C₈H₆ClN | [3] |

| Molecular Weight | 151.59 g/mol | [3] |

| Appearance | White to slightly grayish-green crystalline powder | [4] |

| Melting Point | 69-71 °C | |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.0 (br s, 1H, NH), ~7.59 (d, 1H), ~7.20 (d, 1H), ~7.12 (dd, 1H), ~6.45 (m, 1H) | [5] |

| Calculated logP | 2.9 | [6] |

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

Strategic Applications in Drug Development

The unique electronic properties of 5-chloroindole make it a valuable building block in medicinal chemistry.

Bioisosteric Replacement

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of drug design. [7]Replacing a hydrogen atom with a chlorine atom is a common bioisosteric modification. [8]This substitution can:

-

Modulate Lipophilicity: The chloro group increases the lipophilicity (logP) of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. [6]* Block Metabolic Sites: A chlorine atom can be strategically placed to block sites of metabolic oxidation, thereby increasing the drug's half-life.

-

Enhance Binding Affinity: The chloro group can form favorable halogen bonds or other interactions within a protein's binding pocket, leading to increased potency.

A Key Pharmacophore: 5-HT₃ Receptor Modulation

5-Chloroindole has been identified as a potent and selective positive allosteric modulator (PAM) of the 5-HT₃ receptor. [9]The 5-HT₃ receptor is a ligand-gated ion channel involved in various physiological processes, including nausea and vomiting. [10]As a PAM, 5-chloroindole enhances the response of the receptor to its endogenous agonist, serotonin. [9][11]This finding opens avenues for the development of novel therapeutics targeting this receptor for conditions such as chemotherapy-induced nausea and vomiting. [9][12]

Building Block for Diverse Therapeutics

Beyond its role as a PAM, 5-chloroindole is a crucial intermediate in the synthesis of a wide range of neurologically active compounds and anti-cancer agents. [4][13]Its derivatives have been explored as:

-

Serotonin receptor modulators: Used in the treatment of various central nervous system disorders. [4]* Antitumor agents: The 5-chloroindole scaffold is present in molecules designed to inhibit key signaling pathways in cancer. [13]

Field-Proven Experimental Protocols

To ensure the practical applicability of this guide, we provide detailed, self-validating protocols for the synthesis and functionalization of 5-chloroindole.

Protocol 1: Synthesis of 5-Chloroindole via Halogen Exchange

This robust and scalable protocol describes the synthesis of 5-chloroindole from the more readily available 5-bromoindole using a copper-catalyzed halogen exchange reaction. [6][14] Step-by-Step Methodology:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 5-bromoindole (1.0 eq) and cuprous chloride (CuCl, 1.5 eq).

-

Solvent Addition: Add N-methyl-2-pyrrolidone (NMP) to the flask to serve as a high-boiling polar aprotic solvent.

-

Heating: Heat the reaction mixture to 130-140 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

-

Work-up and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully add aqueous ammonia (20-25%) and stir for 30 minutes to complex with the copper salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as chloroform or ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 5-chloroindole.

dot

Caption: Workflow for the synthesis of 5-chloroindole.

Protocol 2: Vilsmeier-Haack Formylation of 5-Chloroindole